
(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is a complex organic compound that features a pyrazole ring substituted with a thioureido group and a carbamic acid tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is through the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of low loadings of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . This method offers high selectivity and wide substrate scope, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido or carbamic acid tert-butyl ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents such as DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-amino-pyrazoles
Uniqueness
(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is unique due to its combination of a pyrazole ring with thioureido and carbamic acid tert-butyl ester groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
937040-10-3 |
|---|---|
Formule moléculaire |
C9H15N5O2S |
Poids moléculaire |
257.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(carbamothioylamino)-1H-pyrazol-5-yl]carbamate |
InChI |
InChI=1S/C9H15N5O2S/c1-9(2,3)16-8(15)12-6-4-5(13-14-6)11-7(10)17/h4H,1-3H3,(H5,10,11,12,13,14,15,17) |
Clé InChI |
WKAUPBYVNTYCTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NN1)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
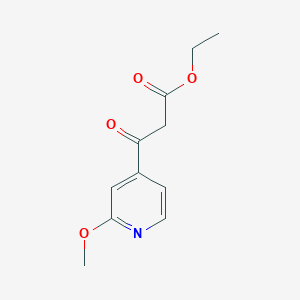
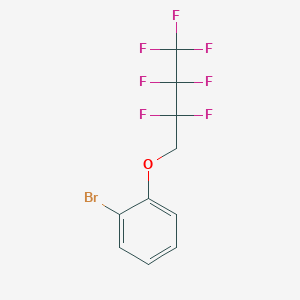
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

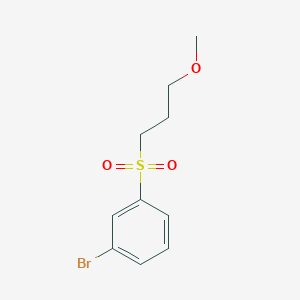

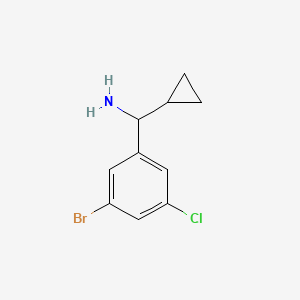
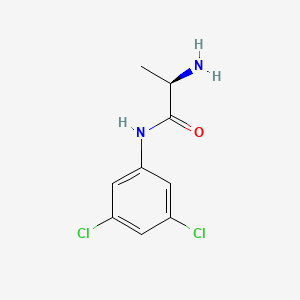
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
